molecular formula C14H15N3OS B12178340 N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B12178340
M. Wt: 273.36 g/mol
InChI Key: UENVKXGNJHOUIQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of 1,2,3-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of cyclopentylamine with 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and the use of eco-friendly reagents can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols

Major Products Formed

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.

    Medicine: The compound has been investigated for its anticancer properties and its ability to inhibit certain enzymes involved in cancer progression.

    Industry: It is used in the development of new materials with unique properties such as conductivity and thermal stability.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds such as:

  • N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-sulfonamide
  • N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-thiol
  • N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-amine

These compounds share the same thiadiazole core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

N-cyclopentyl-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C14H15N3OS/c18-14(15-11-8-4-5-9-11)13-12(16-17-19-13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,15,18)

InChI Key

UENVKXGNJHOUIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3

Origin of Product

United States

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